molecular formula C18H21N5O2S2 B15281155 N-(1-Cyano-1-cyclopropylethyl)-2-((5-((2-ethoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide

N-(1-Cyano-1-cyclopropylethyl)-2-((5-((2-ethoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B15281155
M. Wt: 403.5 g/mol
InChI Key: GLHAENZTVUDSPY-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted with a thioacetamide group at position 2. The acetamide nitrogen is further modified with a 1-cyano-1-cyclopropylethyl moiety, while the thiadiazole ring at position 5 carries a (2-ethoxyphenyl)amino group. The cyclopropyl and ethoxyphenyl substituents likely influence steric and electronic properties, impacting solubility, stability, and bioactivity. Its structural complexity positions it within a broader class of thiadiazole-based derivatives studied for diverse pharmacological applications, including anticancer and antimicrobial activities .

Properties

Molecular Formula

C18H21N5O2S2

Molecular Weight

403.5 g/mol

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[[5-(2-ethoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H21N5O2S2/c1-3-25-14-7-5-4-6-13(14)20-16-22-23-17(27-16)26-10-15(24)21-18(2,11-19)12-8-9-12/h4-7,12H,3,8-10H2,1-2H3,(H,20,22)(H,21,24)

InChI Key

GLHAENZTVUDSPY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC2=NN=C(S2)SCC(=O)NC(C)(C#N)C3CC3

Origin of Product

United States

Biological Activity

N-(1-Cyano-1-cyclopropylethyl)-2-((5-((2-ethoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic compound that belongs to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H21N5O2S2 with a molecular weight of approximately 403.5 g/mol. The presence of a thiadiazole ring is significant as it is associated with various biological activities including antimicrobial, anti-inflammatory, and anticancer effects .

Antimicrobial Activity

Thiadiazole derivatives have demonstrated a broad spectrum of antimicrobial activities. Studies indicate that compounds with similar structures to this compound exhibit significant inhibitory effects against various bacterial and fungal strains. For instance, derivatives containing thiadiazole moieties have been shown to possess activity against pathogens such as Mycobacterium smegmatis and other Gram-positive and Gram-negative bacteria .

Anticancer Activity

Research has highlighted the potential anticancer properties of thiadiazole derivatives. In vitro studies have reported that certain thiadiazole compounds can induce apoptosis in cancer cell lines. For example, a related compound demonstrated an IC50 value of 3.3 μM against the MDA-MB-231 breast cancer cell line, indicating potent anticancer activity compared to standard chemotherapy agents like cisplatin . The mechanisms underlying these effects may involve the modulation of signaling pathways related to cell proliferation and survival.

Anti-inflammatory Activity

Thiadiazole derivatives are also recognized for their anti-inflammatory properties. Compounds with structural similarities to this compound have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. This suggests potential applications in treating inflammatory diseases .

The biological mechanisms of this compound are still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets due to its unique functional groups:

  • Thiadiazole Moiety : Known for its role in modulating enzyme activity and receptor interactions.
  • Cyano Group : May enhance lipophilicity and facilitate membrane penetration.
  • Cyclopropylethyl Group : Could influence binding affinity to biological targets.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiadiazole derivatives:

StudyCompoundActivityIC50/Other Measures
Thiadiazole Derivative AAntimicrobialMIC 26.46 μg/mL
Thiadiazole Derivative BAnticancer (MDA-MB-231)IC50 3.3 μM
Thiadiazole Derivative CAnti-inflammatoryInhibition of COX-2

These findings demonstrate the promising potential of thiadiazole-based compounds in drug development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physical Properties

Key analogs from the evidence include:

Compound Name Substituents (Thiadiazole Position 5) Substituents (Acetamide Nitrogen) Melting Point (°C) Yield (%) Source
Target Compound (2-Ethoxyphenyl)amino 1-Cyano-1-cyclopropylethyl N/A N/A N/A
5e (N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide) 4-Chlorobenzylthio 5-Isopropyl-2-methylphenoxy 132–134 74
5k (2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide) Methylthio 2-Methoxyphenoxy 135–136 72
4y (N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide) p-Tolylamino 5-Ethyl-thiadiazole N/A N/A
  • Key Observations :
    • Substituent Effects on Melting Points : Bulky groups (e.g., benzylthio in 5h , 5j ) correlate with lower melting points (133–140°C), while smaller substituents (e.g., methylthio in 5k ) yield higher melting points (135–136°C) .
    • Yield Trends : Benzylthio derivatives (e.g., 5h , 88%) show higher yields than ethylthio analogs (e.g., 5g , 78%), suggesting steric bulk may favor reaction efficiency .

Structural and Crystallographic Insights

  • Hydrogen Bonding : In analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, N–H⋯N hydrogen bonds stabilize crystal packing, which may influence solubility and bioavailability in the target compound .

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